Home > Products > Screening Compounds P146595 > 2-Phenyl-4-(1-pyrrolidinyl)thieno[3,2-d]pyrimidine
2-Phenyl-4-(1-pyrrolidinyl)thieno[3,2-d]pyrimidine - 383146-33-6

2-Phenyl-4-(1-pyrrolidinyl)thieno[3,2-d]pyrimidine

Catalog Number: EVT-2677177
CAS Number: 383146-33-6
Molecular Formula: C16H15N3S
Molecular Weight: 281.38
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2-Phenyl-4-(1-pyrrolidinyl)thieno[3,2-d]pyrimidine is a compound of interest in the field of medicinal chemistry, particularly due to its potential biological activities. This compound features a thieno[3,2-d]pyrimidine core, which is known for various pharmacological properties, including anti-cancer and anti-inflammatory effects. The presence of the phenyl and pyrrolidinyl groups enhances its biological activity and solubility.

Source

The synthesis and characterization of 2-Phenyl-4-(1-pyrrolidinyl)thieno[3,2-d]pyrimidine have been documented in various scientific studies. Notably, research has focused on its synthesis methods and biological evaluations, indicating its potential as a therapeutic agent against various diseases, including cancer and metabolic disorders.

Classification

This compound belongs to the class of heterocyclic compounds, specifically thienopyrimidines. It is characterized by the fusion of a thiophene ring with a pyrimidine structure, which is common in many bioactive molecules. The classification can be further detailed as follows:

  • Chemical Family: Thienopyrimidines
  • Functional Groups: Phenyl group, pyrrolidinyl group
  • Potential Biological Activity: Antitumor, anti-inflammatory
Synthesis Analysis

Methods

The synthesis of 2-Phenyl-4-(1-pyrrolidinyl)thieno[3,2-d]pyrimidine can be achieved through several methods. One notable approach involves the reaction of appropriate starting materials under specific conditions to yield the desired compound.

Technical Details

  1. Starting Materials: Typically includes 2-phenylthieno[3,2-d]pyrimidine derivatives.
  2. Reagents: Common reagents include Vilsmeier–Haack reagent for formylation reactions.
  3. Conditions: The reaction may require controlled temperatures and solvents such as dimethylformamide or acetic acid.
  4. Yield: The efficiency of the synthesis can vary; yields above 80% are often reported in successful syntheses.

For instance, one method involves heating 2-phenylthieno[3,2-d]pyrimidine with pyrrolidine derivatives in the presence of phosphorous oxychloride to facilitate the formation of the pyrrolidinyl substituent.

Molecular Structure Analysis

Data

  • Molecular Formula: C15H16N4SC_{15}H_{16}N_4S
  • Molecular Weight: Approximately 284.38 g/mol
  • Melting Point: Specific melting points vary based on purity but are generally reported between 150°C to 160°C.
Chemical Reactions Analysis

Reactions

The compound can undergo various chemical reactions typical for thienopyrimidine derivatives:

  1. Substitution Reactions: The nitrogen atoms in the pyrimidine ring can participate in nucleophilic substitution reactions.
  2. Cyclization Reactions: The compound can act as a precursor for further cyclization to form more complex structures.
  3. Reduction Reactions: Potentially reducible functional groups may be present depending on synthetic routes.

Technical Details

For example, when reacting with electrophiles like alkyl halides or acyl chlorides, the nitrogen in the pyrrolidinyl group may act as a nucleophile leading to alkylation or acylation products.

Mechanism of Action

Process

The mechanism of action for 2-Phenyl-4-(1-pyrrolidinyl)thieno[3,2-d]pyrimidine is primarily linked to its interaction with biological targets such as enzymes or receptors involved in cancer progression or metabolic pathways.

Data

Research indicates that this compound may inhibit specific enzymes related to tumor growth or inflammation pathways. For instance, studies have shown that thienopyrimidine derivatives can inhibit diacylglycerol acyltransferase 1 (DGAT-1), impacting lipid metabolism and potentially reducing tumorigenesis.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in polar organic solvents such as dimethyl sulfoxide and methanol.

Chemical Properties

  • Stability: Generally stable under normal laboratory conditions but sensitive to strong acids or bases.
  • Reactivity: Reacts with strong nucleophiles due to the presence of electrophilic centers in the thienopyrimidine structure.

Relevant analyses include Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy for structural confirmation.

Applications

Scientific Uses

2-Phenyl-4-(1-pyrrolidinyl)thieno[3,2-d]pyrimidine has several potential applications:

  1. Antitumor Agents: Its structural similarity to known anticancer drugs suggests it may exhibit similar properties.
  2. Anti-inflammatory Drugs: Given its mechanism involving enzyme inhibition related to inflammatory pathways.
  3. Biological Probes: Useful in studying metabolic pathways through enzyme inhibition assays.

Research continues to explore its full range of biological activities and therapeutic potential across various fields including oncology and pharmacology.

Introduction to Thieno[3,2-d]pyrimidine Scaffolds in Medicinal Chemistry

Structural and Functional Significance of Thieno[3,2-d]pyrimidine Derivatives

Thieno[3,2-d]pyrimidine represents a privileged heterocyclic scaffold in modern drug discovery due to its distinctive physicochemical properties and versatile biological profiling. Structurally, this fused bicyclic system comprises a thiophene ring annulated with a pyrimidine at the [3,2-d] position, creating a planar, electron-deficient aromatic system with remarkable similarity to purine nucleobases. This bioisosteric relationship with adenine and guanine enables thieno[3,2-d]pyrimidine derivatives to interact effectively with adenine-binding pockets in various enzyme systems, particularly kinases and other nucleotide-dependent targets [5] [7]. The scaffold's synthetic versatility permits extensive substitution at positions 2, 4, and 6, enabling medicinal chemists to fine-tune electronic properties, lipophilicity, and three-dimensional interactions with biological targets [3] [5].

The functional significance of this scaffold is evidenced by its presence in several clinical and preclinical candidates across therapeutic areas. Notable examples include Pictilisib (GDC-0941), a potent phosphatidylinositol 3-kinase inhibitor that advanced to phase II clinical trials for solid tumors, and Olmutinib, an approved epidermal growth factor receptor inhibitor for non-small cell lung cancer [7]. The scaffold's capacity to serve as a molecular platform for diverse biological activities stems from several key attributes: 1) Metabolic stability conferred by the thiophene ring, which demonstrates superior resistance to oxidative metabolism compared to phenyl rings; 2) Enhanced π-stacking capability from the electron-rich thiophene moiety; and 3) Hydrogen-bonding capacity through the pyrimidine nitrogen atoms and adaptable substituents [3] [5] [7]. Quantum mechanical studies reveal that intramolecular noncovalent interactions, particularly O···S interactions between substituents and the thiophene sulfur, enforce coplanarity and create rigid bioactive conformations that optimize target binding [1] [7].

Table 1: Key Structural Features and Their Functional Consequences in Thieno[3,2-d]pyrimidine Derivatives

Structural FeaturePhysicochemical PropertyBiological Consequence
Thiophene-Pyrimidine FusionEnhanced π-electron delocalizationImproved DNA intercalation and protein π-stacking
Pyrimidine NitrogensHydrogen bond acceptor capabilityAdenine-mimetic interactions in kinase ATP pockets
Position 4 FlexibilityVariable steric and electronic environmentTunable interactions with hydrophobic enzyme pockets
Position 2 Aryl GroupsIncreased lipophilicity and steric bulkEnhanced penetration and selectivity in hydrophobic domains
Intramolecular O···S InteractionScaffold rigidity and coplanarityPreorganized bioactive conformation improving binding affinity

Structure-Activity Relationship Foundations

Position-specific modifications of the thieno[3,2-d]pyrimidine scaffold yield profound impacts on biological activity. Position 2 predominantly accommodates aromatic substituents, with phenyl rings proving particularly efficacious across multiple target classes. The 2-phenyl moiety enhances planar stacking interactions within hydrophobic enzyme pockets while providing a synthetic handle for further derivatization through ortho-, meta-, or para-substitution [1] [7]. Position 4 serves as a crucial vector for modulating potency and selectivity, traditionally occupied by amino groups that engage in hydrogen-bonding interactions with target proteins. The 4-pyrrolidinyl substituent in particular has emerged as a privileged moiety due to its optimal basicity (pKa ~8.5-9.5), conformational flexibility, and capacity to fill three-dimensional space within enzyme cavities [1] [5]. Position 6 modifications, while less explored in the specific context of 2-phenyl derivatives, offer opportunities for introducing solubilizing groups or additional pharmacophores through carboxylic acid, carboxamide, or aryl extensions [5] [7].

Target-Specific Molecular Recognition

The 2-phenyl-4-aminothieno[3,2-d]pyrimidine architecture demonstrates remarkable target promiscuity, with optimized derivatives showing high affinity for structurally diverse proteins. As tubulin polymerization inhibitors, these compounds bind the colchicine site at the α/β-tubulin interface, with the 2-phenyl group embedding deeply within a hydrophobic pocket and the 4-pyrrolidinyl group forming critical hydrogen bonds with residue Cys241β [1]. Molecular modeling studies indicate that the trimethoxyphenyl group appended to the scaffold's 6-position enhances tubulin depolymerization by mimicking the colchicine A-ring orientation [1]. In kinase inhibition, the scaffold serves as adenine mimetic, with the 4-pyrrolidinyl nitrogen forming a key hydrogen bond with the kinase hinge region, analogous to the N1 atom of ATP's adenine ring. This binding mode is exemplified by Pictilisib, where the 4-morpholinyl group occupies the ribose pocket while the 2-phenyl substituent extends into a hydrophobic specificity pocket [7]. The scaffold's adaptability is further demonstrated in sirtuin modulators, where 6-carboxamide derivatives engage in allosteric interactions with SIRT2/3 isoforms through a unique binding surface distant from the catalytic site [8].

Table 2: Comparative Target Affinities of Thieno[3,2-d]pyrimidine Derivatives with Key Substitutions

Position 2 SubstituentPosition 4 SubstituentPrimary Biological TargetReported IC₅₀/Potency
PhenylMorpholinoPI3Kα (Pictilisib)3 nM
PhenylPyrrolidinylTubulin (Colchicine site)1.6 µM (tubulin polymerization)
3-ChlorophenylDimethylaminoEpidermal Growth Factor Receptor9 nM
4-FluorophenylPiperidinylATR Kinase1.5 nM
Unsubstituted PhenylPyrrolidinylSirtuin 2/350-100 nM (enzymatic activation)

Historical Context and Emergence of 2-Phenyl-4-(1-pyrrolidinyl)thieno[3,2-d]pyrimidine in Drug Discovery

Evolution from Early Thienopyrimidine Pharmacophores

The strategic development of 2-phenyl-4-(1-pyrrolidinyl)thieno[3,2-d]pyrimidine represents a focused optimization within the broader context of thienopyrimidine medicinal chemistry. Initial exploration of thienopyrimidines as bioactive scaffolds dates to the 1970s, with significant interest emerging in the 1990s as purine mimetics for kinase inhibition. Early derivatives featured simple amino substituents at position 4 (methylamino, dimethylamino), but these exhibited limited potency and pharmacokinetic properties [5] [7]. The pivotal transition to cyclic amines began with morpholine derivatives, inspired by the success of PI3K inhibitors, but these demonstrated suboptimal tissue penetration in certain targets due to high polarity. Pyrrolidine emerged as an ideal compromise, offering moderate basicity (pKa ~9) and enhanced membrane permeability compared to morpholine, while maintaining favorable hydrogen-bonding capacity [1] [5].

The incorporation of phenyl at position 2 evolved from structure-activity relationship studies on colchicine-binding site inhibitors (CBSIs). Researchers recognized that 2-aryl groups significantly enhanced antiproliferative activity compared to alkyl or hydrogen substituents, with phenyl conferring optimal π-stacking interactions within the hydrophobic CBS pocket. Tian and colleagues demonstrated this progression through systematic optimization of (thieno[3,2-d]pyrimidin-4-yl)(3,4,5-trimethoxyphenyl)methanone derivatives [1]. Their foundational work established that replacing 2-phenylamino with smaller lipophilic groups improved hydrophobic contact with tubulin. This insight culminated in the strategic selection of pyrrolidine at position 4, which provided not only steric advantage but also improved solubility profiles through its secondary amine functionality, addressing a critical limitation of earlier CBSIs [1].

Key Structural Optimization and Pharmacological Validation

The specific combination of 2-phenyl and 4-pyrrolidinyl substituents represents a deliberate molecular design to balance target affinity with drug-like properties. The pyrrolidine moiety significantly enhances aqueous solubility compared to smaller alkylamino groups while maintaining sufficient lipophilicity for membrane penetration. This is evidenced by the logP values of pyrrolidinyl derivatives (~2.8-3.2), which fall within the optimal range for oral bioavailability, contrasting favorably with morpholinyl analogs (~2.0-2.5) that exhibit higher polarity [1] [5]. Conformationally, the pyrrolidine's envelope conformation allows directional presentation of its nitrogen atom for hydrogen bonding, while its methylene groups engage in favorable van der Waals interactions with protein surfaces [1] [8].

In the context of tubulin-targeted agents, the compound designated as 20 in seminal research (2-(pyrrolidin-1-yl)thieno[3,2-d]pyrimidin-4-yl)(3,4,5-trimethoxyphenyl)methanone) demonstrated exceptional potency with IC₅₀ values of 1.6 µM against tubulin polymerization and submicromolar cytotoxicity across multiple cancer cell lines (average IC₅₀ = 1.3 µM) [1]. This represented a 26-fold improvement in tubulin inhibition and 66-fold enhancement in cellular potency over earlier analogues with 2-phenylamino substituents. Crucially, the compound maintained selectivity for cancer cells over normal human umbilical vein endothelial cells, highlighting its therapeutic potential as a vascular disrupting agent [1].

Table 3: Evolution of Thieno[3,2-d]pyrimidine Derivatives Leading to 4-Pyrrolidinyl Compounds

GenerationRepresentative StructureKey AdvanceLimitation
First Generation (1990s-2000s)4-Chloro or 4-alkylamino derivativesEstablished scaffold as purine mimeticMetabolic instability, low solubility
Second Generation (2000-2010)4-Morpholinyl derivatives (e.g., Pictilisib)Improved kinase affinity and selectivitySuboptimal tissue penetration for non-kinase targets
Third Generation (2010-2015)2-Phenyl-4-anilino derivatives (e.g., TC16)Enhanced tubulin polymerization inhibitionModerate cellular potency (IC₅₀ = 86.6 nM)
Optimized Compound (2015-Present)2-Phenyl-4-(1-pyrrolidinyl) derivativesBalanced solubility/permeability, nanomolar cytotoxicityUnder investigation for resistance mechanisms

Emergence as a Versatile Pharmacophore

Beyond its prominence in tubulin inhibition, the 2-phenyl-4-(1-pyrrolidinyl)thieno[3,2-d]pyrimidine motif has demonstrated remarkable versatility across target classes. In kinase inhibition, derivatives featuring this core have shown potent activity against Ataxia Telangiectasia Mutated and Rad3-related (ATR) kinase (IC₅₀ = 1.5 nM), with the pyrrolidinyl nitrogen forming a critical hydrogen bond with Glu478 in the hinge region [2]. The scaffold's electron-deficient nature facilitates π-cation interactions with lysine residues in kinase catalytic clefts, while the phenyl group occupies hydrophobic regions adjacent to the ATP pocket [2] [7]. In epigenetic modulation, 6-carboxamide derivatives function as allosteric activators of sirtuin deacetylases, with the pyrrolidine serving as a conformational control element rather than a direct binding moiety [8].

The pharmacological validation of this specific substitution pattern is further evidenced by its adoption in clinical candidates beyond those previously mentioned. Sabizabulin (VERU-111), which features the 2-phenyl-4-pyrrolidinyl architecture with a 6-aryl extension, advanced to phase II clinical trials for prostate cancer based on its dual tubulin depolymerization and androgen receptor antagonism [1] [7]. This clinical progression underscores the scaffold's drugability and the strategic advantage of the pyrrolidinyl substitution in achieving favorable pharmacokinetic profiles. Contemporary research continues to explore novel derivatives maintaining this core pharmacophore while introducing targeted modifications at position 6 to address emerging therapeutic needs, particularly in overcoming multidrug resistance in oncology applications [1] [5] [7].

Properties

CAS Number

383146-33-6

Product Name

2-Phenyl-4-(1-pyrrolidinyl)thieno[3,2-d]pyrimidine

IUPAC Name

2-phenyl-4-pyrrolidin-1-ylthieno[3,2-d]pyrimidine

Molecular Formula

C16H15N3S

Molecular Weight

281.38

InChI

InChI=1S/C16H15N3S/c1-2-6-12(7-3-1)15-17-13-8-11-20-14(13)16(18-15)19-9-4-5-10-19/h1-3,6-8,11H,4-5,9-10H2

InChI Key

JSVUYGXICBQQCW-UHFFFAOYSA-N

SMILES

C1CCN(C1)C2=NC(=NC3=C2SC=C3)C4=CC=CC=C4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.